5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole
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Overview
Description
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole is a heterocyclic compound that features both bromine and pyridine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole typically involves the bromination of 1-(pyridin-2-ylmethyl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction Reactions: Reduction can be used to remove the bromine atom or modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield 1-(pyridin-2-ylmethyl)-1H-indole-5-amine, while oxidation might produce this compound-2-carboxylic acid.
Scientific Research Applications
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and pyridine groups play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- 5-Bromo-1-(pyridin-2-ylmethyl)pyrimidin-2(1H)-one
Uniqueness
5-Bromo-1-(pyridin-2-ylmethyl)-1H-indole is unique due to its specific combination of bromine and pyridine groups attached to an indole core. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C14H11BrN2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C14H11BrN2/c15-12-4-5-14-11(9-12)6-8-17(14)10-13-3-1-2-7-16-13/h1-9H,10H2 |
InChI Key |
RGOMZENFFLURJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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